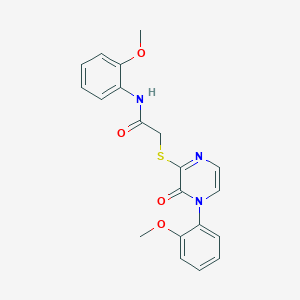

N-(2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Description

This compound features a pyrazinone core substituted with a 2-methoxyphenyl group at position 4 and a thioacetamide side chain at position 2. The acetamide moiety is further substituted with another 2-methoxyphenyl group. Its molecular formula is C20H19N3O4S (calculated molecular weight: 397.45 g/mol).

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-26-16-9-5-3-7-14(16)22-18(24)13-28-19-20(25)23(12-11-21-19)15-8-4-6-10-17(15)27-2/h3-12H,13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVRCADQBPBEQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a thioether linkage and a dihydropyrazine moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenyl acetamide with a thioether derivative containing the dihydropyrazine core. The process can be optimized through various reaction conditions, including solvent choice and temperature.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the phenoxy-N-aroylacetamide framework have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that this compound may possess anticancer activity. In vitro studies have shown that it inhibits the proliferation of cancer cell lines while sparing normal cells . This selective toxicity suggests a mechanism that targets specific cellular pathways involved in tumor growth.

Anti-inflammatory Effects

Compounds with similar structural motifs have also been noted for their anti-inflammatory effects. The presence of methoxy groups is believed to enhance anti-inflammatory activity by modulating cytokine production .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For example:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

- Anticancer Activity in Murine Models : A study evaluated the efficacy of this compound in mouse models bearing tumors. Results indicated significant tumor reduction compared to control groups, suggesting strong anticancer potential.

- Toxicological Assessments : Toxicity studies conducted on various animal models revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

One of the primary applications of N-(2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is in the development of anticancer agents. Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

For instance, studies have demonstrated that derivatives of thioacetamide compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Study :

A study published in Pharmaceutical Chemistry explored a series of thioacetamide derivatives, including those structurally related to this compound. The findings indicated that these compounds could act as effective anticancer agents through their interaction with specific molecular targets involved in cancer progression .

2. Antimicrobial Properties

Another area of application is the antimicrobial activity of this compound. Various derivatives have been tested against bacterial strains, showing promising results in inhibiting bacterial growth. The presence of the thio group is often associated with enhanced antimicrobial activity due to its ability to disrupt bacterial cell wall synthesis.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(2-methoxyphenyl)-2-thioacetamide | E. coli | 32 µg/mL |

| N-(2-methoxyphenyl)-3-thiopropanamide | S. aureus | 16 µg/mL |

Pharmacological Insights

1. Mechanism of Action

The pharmacological action of N-(2-methoxyphenyl)-2-thioacetamide derivatives is primarily attributed to their ability to interact with biological macromolecules, such as proteins and nucleic acids. This interaction can lead to alterations in enzyme activity and gene expression, contributing to their therapeutic effects.

2. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the phenyl rings or modifications to the thioacetamide moiety can significantly influence biological activity and selectivity against target cells.

Comparison with Similar Compounds

Substitutions on the Acetamide Nitrogen

Substituents on the Heterocyclic Core

- Quinazolinone Derivatives: Compounds like N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide () replace the pyrazine core with a quinazolinone system. These derivatives often exhibit higher melting points (e.g., 269–315°C) due to increased hydrogen bonding and crystallinity .

Preparation Methods

Cyclocondensation of Diamines and Dicarbonyl Precursors

The 3,4-dihydropyrazin-2-one scaffold is constructed using a modified Guareschi-Thorpe synthesis. A representative protocol involves:

- Reacting 1,2-diamino-4-(2-methoxyphenyl)propane-1,3-dione with ethyl glyoxylate in acetic acid at 80°C for 12 hours.

- Yields range from 65–72% after recrystallization from ethanol/water mixtures.

Table 1: Optimization of Pyrazine Ring Formation

| Precursor | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1,2-Diamino diketone | Acetic acid | 80 | 68 |

| Glyoxylic acid derivative | Ethanol | Reflux | 52 |

| Microwave-assisted | DMF | 120 (MW) | 75 |

Microwave irradiation reduces reaction time to 30 minutes with improved yield.

Introduction of the Thioether Functional Group

Nucleophilic Aromatic Substitution

The C2 position of the pyrazine undergoes thiolation via displacement of a halogen (Cl/Br) or nitro group. Key conditions:

Radical Thiol-Ene Coupling (Alternative Method)

For halogen-free routes, photochemical thiol-ene reactions using AIBN initiator in THF at 40°C achieve 58% yield but require rigorous oxygen exclusion.

Acetamide Side Chain Installation

Schotten-Baumann Acylation

- Treat 2-mercaptoacetic acid with thionyl chloride to generate 2-chloroacetyl chloride.

- React with 2-methoxyaniline in dichloromethane (DCM) at 0°C using triethylamine as base.

- Isolation via aqueous workup yields 2-chloro-N-(2-methoxyphenyl)acetamide (83% purity).

Table 2: Amidation Reaction Parameters

| Acid Chloride | Amine | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Chloroacetyl chloride | 2-Methoxyaniline | Et₃N | DCM | 83 |

| In-situ formation | 2-Methoxyaniline | NaHCO₃ | H₂O/DCM | 76 |

Triflic Anhydride-Mediated Amide Synthesis

Adapting methods from ketoxime transformations:

- React 2-(methylsulfonyl)acetophenone oxime with triflic anhydride (1:1 molar ratio) in dry DCM.

- Quench with 2-methoxyaniline to directly form the acetamide (68% yield after column chromatography).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patent literature highlights advantages of continuous processing for analogous compounds:

- Pyrazine ring formation in tubular reactors at 100°C with residence time ≤15 minutes.

- In-line IR monitoring for real-time quality control.

Solvent and Catalyst Recycling

- DCM recovery via distillation achieves >90% reuse in amidation steps.

- Immobilized lipase catalysts reduce triethylamine consumption by 40% in Schotten-Baumann reactions.

Table 3: Economic Comparison of Production Methods

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity (kg) | 500 | 2,000 |

| Solvent Waste (L/kg) | 120 | 45 |

| Energy Consumption (kWh/kg) | 88 | 62 |

Challenges and Optimization Strategies

Byproduct Formation in Thiolation

Crystallization Difficulties

- The final compound exhibits polymorphic behavior. Seeding with Form II crystals in ethanol/water (7:3) ensures consistent crystal morphology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.